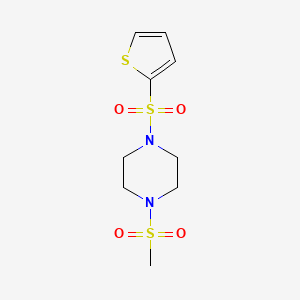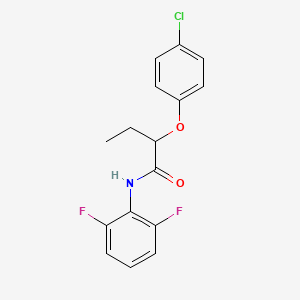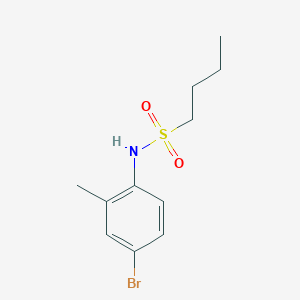
1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfonyl)-4-(2-thienylsulfonyl)piperazine, also known as MTSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTSP is a piperazine derivative that possesses unique chemical properties, making it an ideal candidate for use in scientific research.
作用机制
The mechanism of action of 1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine is not fully understood. However, it is believed to act on various neurotransmitter systems, including the serotonin and dopamine systems. 1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine has been shown to increase the release of serotonin and dopamine, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects
1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. 1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine has also been shown to reduce seizures in animal models. In addition, 1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine has been shown to have anxiolytic effects.
实验室实验的优点和局限性
1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine has several advantages for use in lab experiments. It is easy to synthesize, and pure 1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine can be obtained using column chromatography. 1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine has also been shown to have low toxicity in animal models. However, there are some limitations to the use of 1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine in lab experiments. It has poor solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of 1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine. One possible direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and other diseases. Another possible direction is to further investigate its potential use as a diagnostic tool for Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of 1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine and its potential applications in various scientific fields.
合成方法
The synthesis of 1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-thiophenesulfonyl chloride with piperazine to form 4-(2-thienylsulfonyl)piperazine. The second step involves the reaction of 4-(2-thienylsulfonyl)piperazine with methanesulfonyl chloride to form 1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine. The final product is purified using column chromatography to obtain pure 1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine.
科学研究应用
1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine has been extensively studied for its potential applications in various scientific fields. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. 1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. In addition, 1-(methylsulfonyl)-4-(2-thienylsulfonyl)piperazine has been investigated for its potential use as a therapeutic agent for the treatment of cancer and other diseases.
属性
IUPAC Name |
1-methylsulfonyl-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S3/c1-17(12,13)10-4-6-11(7-5-10)18(14,15)9-3-2-8-16-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBVWUQLUXBVEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5376114.png)

![3-[2-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-4-methylphenyl]-1,3-oxazolidin-2-one](/img/structure/B5376120.png)
![7-[(5-chloro-1H-benzimidazol-2-yl)acetyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5376133.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5376140.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(3-fluoropyridin-2-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5376149.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5376154.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5376169.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methoxyisonicotinamide](/img/structure/B5376173.png)
![2-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5376176.png)

![6-[(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5376195.png)